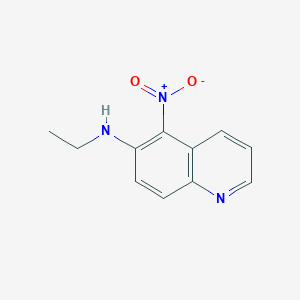

N-Ethyl-5-nitroquinolin-6-amine

CAS No.: 99601-37-3

Cat. No.: VC2987679

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99601-37-3 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | N-ethyl-5-nitroquinolin-6-amine |

| Standard InChI | InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3 |

| Standard InChI Key | LEXGYCIINZOOEH-UHFFFAOYSA-N |

| SMILES | CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] |

| Canonical SMILES | CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

N-Ethyl-5-nitroquinolin-6-amine is derived from the parent compound 5-nitroquinolin-6-amine (CAS#: 42606-37-1), with an ethyl group attached to the amino nitrogen at the 6-position . The molecular structure features three key components: a quinoline heterocyclic core, an electron-withdrawing nitro group at position 5, and a secondary amine (N-ethylamine) at position 6.

Table 1: Basic Molecular Properties of N-Ethyl-5-nitroquinolin-6-amine

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C11H11N3O2 | Derived from structural analysis |

| Molecular Weight | 217.22 g/mol | Calculated from formula |

| Structural Features | Quinoline core, -NO2 at C5, -NHC2H5 at C6 | Key functional groups |

| Heterocyclic Class | Quinoline derivatives | Nitrogen-containing heterocycle |

| CAS Number | Not identified in available data | Requires registry |

The parent compound 5-nitroquinolin-6-amine has a documented molecular weight of 189.17 g/mol, with the addition of the ethyl group accounting for the increase to 217.22 g/mol in N-Ethyl-5-nitroquinolin-6-amine .

Physical Properties

Based on the documented properties of the structurally related 5-nitroquinolin-6-amine and the known effects of N-ethylation, the following physical properties can be estimated for N-Ethyl-5-nitroquinolin-6-amine:

Table 2: Estimated Physical Properties of N-Ethyl-5-nitroquinolin-6-amine

The N-ethylation of the amino group at position 6 would be expected to increase the compound's lipophilicity compared to the parent structure, thereby enhancing solubility in organic solvents while decreasing water solubility.

Chemical Reactivity

The chemical behavior of N-Ethyl-5-nitroquinolin-6-amine is governed by the electronic and steric properties of its three primary functional components:

Table 3: Expected Chemical Reactivity Patterns

| Functional Group | Electronic Effect | Expected Reactivity |

|---|---|---|

| Quinoline Core | Electron-deficient heterocycle | Susceptible to nucleophilic attack, particularly at C2 and C4 |

| Nitro Group (-NO2) | Strong electron-withdrawing | Deactivates aromatic ring toward electrophilic substitution, can undergo reduction |

| Secondary Amine (-NHC2H5) | Electron-donating | Nucleophilic center, can undergo further alkylation or acylation |

The presence of both the nitro group and the amino functionality creates an interesting electronic push-pull system within the molecule. The electron-withdrawing nitro group at C5 and the electron-donating ethylamino group at C6 generate a polarized system that influences reactivity patterns across the molecule.

Synthesis Methods

Direct N-Alkylation of 5-nitroquinolin-6-amine

The most straightforward approach to synthesizing N-Ethyl-5-nitroquinolin-6-amine would involve direct N-alkylation of 5-nitroquinolin-6-amine. This approach typically employs alkylating agents such as ethyl halides in the presence of a suitable base:

Table 4: Direct N-Alkylation Parameters

| Reagent | Conditions | Advantages | Challenges |

|---|---|---|---|

| Ethyl iodide or bromide | Base (K2CO3, Cs2CO3), DMF, 60-80°C | Readily available reagents | Potential over-alkylation |

| Diethyl sulfate | Mild base, RT to 50°C | More selective | Toxicity concerns |

| Ethanol + catalyst | Elevated temperature, pressure | Green chemistry approach | Lower selectivity |

The key challenge in this approach is achieving selective mono-ethylation while minimizing formation of the N,N-diethylated product. This typically requires careful control of reaction conditions, including temperature, reagent ratios, and reaction time.

One-pot Synthesis Approach

Drawing from methodologies developed for related N-ethylation reactions, a one-pot approach could potentially be applied. Research on the synthesis of N-ethylaniline from nitrobenzene and ethanol provides a relevant model . This approach involves:

-

Hydrogenation of the nitro group using hydrogen generated in situ

-

N-alkylation of the resulting amine with ethanol through a Schiff base intermediate

Table 5: Reaction Steps in One-pot Synthesis Approach

Where Ar represents the 5-nitroquinolin-6-yl moiety.

This approach might be particularly valuable as it could avoid the isolation of potentially unstable intermediates and provide a more efficient synthetic route. Research on similar systems has demonstrated that using Raney Ni catalysts under appropriate conditions (413 K, PN2 = 1 MPa) can achieve high selectivity for mono-alkylated products .

Reaction Conditions and Optimization

The optimization of reaction conditions for N-Ethyl-5-nitroquinolin-6-amine synthesis would need to address several key parameters:

Table 6: Critical Parameters for Synthesis Optimization

Studies on related systems have shown that careful control of these parameters can lead to high conversion (>95%) with good selectivity for the desired mono-alkylated product .

Applications and Research Significance

| Structural Feature | Biological Relevance | Potential Therapeutic Areas |

|---|---|---|

| Quinoline Core | DNA intercalation capabilities, enzyme binding | Antimicrobial, antiparasitic, anticancer |

| Nitro Group | Bioactivation in anaerobic environments, redox activity | Antibacterial (especially anaerobes), antiparasitic |

| N-Ethylamine | Modified hydrogen bonding profile, increased lipophilicity | Enhanced membrane penetration, altered binding kinetics |

The combination of these functional groups creates a molecule with a unique electronic profile that could interact with various biological targets through multiple binding modes, including hydrogen bonding, π-stacking, and hydrophobic interactions.

Material Science Applications

The electronic structure of N-Ethyl-5-nitroquinolin-6-amine suggests potential applications in materials science and technological applications:

Table 8: Potential Materials Science Applications

| Property | Application Area | Rationale |

|---|---|---|

| Donor-Acceptor System | Organic electronics, photovoltaics | Push-pull electronic system created by nitro and amino groups |

| Metal Coordination | Catalysis, sensing | Nitrogen atoms provide coordination sites for metals |

| Chromophoric Properties | Dyes, sensors | Extended conjugation with polarizing substituents |

| Supramolecular Assembly | Advanced materials | Multiple hydrogen bonding sites enable self-assembly |

The nitro group at position 5 and the ethylamino group at position 6 create an interesting electronic dipole across the quinoline framework, potentially useful in applications requiring directional electron transfer or polarized electronic structures.

Analytical Characterization

Spectroscopic Properties

Comprehensive characterization of N-Ethyl-5-nitroquinolin-6-amine would involve multiple spectroscopic techniques:

Table 9: Expected Spectroscopic Features

| Technique | Expected Key Features | Analytical Value |

|---|---|---|

| 1H NMR | Ethyl signals (triplet ~1.2-1.4 ppm, quartet ~3.2-3.5 ppm), aromatic signals (6.5-8.5 ppm), NH signal (~5-6 ppm) | Structure confirmation, purity assessment |

| 13C NMR | Carbonyl signals (135-165 ppm), aromatic carbon signals (115-150 ppm), ethyl carbons (12-45 ppm) | Carbon framework verification |

| IR Spectroscopy | NO2 stretching (1500-1550 cm-1 and 1300-1370 cm-1), NH stretching (3300-3500 cm-1), aromatic C=C (1400-1600 cm-1) | Functional group confirmation |

| UV-Vis | Absorption maxima likely in 300-400 nm range | Electronic transitions, conjugation extent |

| Mass Spectrometry | Molecular ion peak at m/z 217, fragmentation pattern including loss of ethyl, NO2 | Molecular weight confirmation |

Chromatographic Analysis

Purification and analysis of N-Ethyl-5-nitroquinolin-6-amine would typically involve chromatographic methods:

Table 10: Chromatographic Methods for Analysis and Purification

| Method | Parameters | Application |

|---|---|---|

| TLC | Silica gel, Hexane/EtOAc mixtures (70:30 to 50:50) | Reaction monitoring, purity assessment |

| Column Chromatography | Silica gel, gradient elution with hexane/EtOAc | Purification of crude product |

| HPLC | C18 column, methanol/water mixtures | Analytical purity determination, separation of isomers |

| GC-MS | Non-polar column, temperature gradient | Analysis of volatile derivatives |

Research Limitations and Future Directions

Current Knowledge Gaps

Current research on N-Ethyl-5-nitroquinolin-6-amine appears limited, with several important knowledge gaps:

-

Lack of optimized, published synthetic procedures specific to this compound

-

Limited experimental data on physical and chemical properties

-

Absence of comprehensive biological activity studies

-

Unexplored potential in materials science applications

Future Research Opportunities

Table 11: Proposed Research Directions for N-Ethyl-5-nitroquinolin-6-amine

| Research Area | Specific Investigations | Expected Impact |

|---|---|---|

| Synthetic Methodology | Development of selective, efficient synthesis routes | Enable broader research on this compound |

| Structure-Activity Relationships | Synthesis and testing of analogs with varied substituents | Optimize properties for specific applications |

| Biological Screening | Systematic evaluation across antimicrobial, antiparasitic, and anticancer assays | Identify potential therapeutic applications |

| Computational Studies | Electronic structure calculations, property predictions, binding simulations | Guide experimental work, predict applications |

| Materials Applications | Investigation of electronic, optical, and coordination properties | Develop novel materials based on this scaffold |

The development of one-pot synthetic methodologies, similar to those described for related compounds, could significantly advance research by providing more accessible routes to N-Ethyl-5-nitroquinolin-6-amine and related derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume